4-Aminophthalamide Exhibits Selective Anti-HIV-1 and Anti-HIV-2 Activity Not Observed with Other C4-Substituted Phthalimides
In a study evaluating the anti-HIV potential of phthalimide derivatives, 4-amino-N-(1-adamantyl)phthalimide demonstrated significant antiviral activity, whereas analogs with different C4-substitutions (H, NO2, Cl, CH3, OCH3, COOH) or different N-substitutions were devoid of this activity [1]. This establishes the 4-amino group as a critical pharmacophore for anti-HIV properties.
| Evidence Dimension | Antiviral Activity (EC50) |
|---|---|
| Target Compound Data | EC50 (HIV-1) = 16 μM; EC50 (HIV-2) = 27 μM |
| Comparator Or Baseline | N-(2,6-dimethylphenyl)phthalimide, N-(1-adamantyl)phthalimide, and other C4-substituted phthalimides (H, NO2, Cl, CH3, OCH3, COOH) |
| Quantified Difference | Comparators showed no significant anti-HIV activity (EC50 > 100 μM). |
| Conditions | Anti-HIV-1 and anti-HIV-2 assays in CEM (human T-lymphocyte) cells. |
Why This Matters
This unique bioactivity profile justifies its selection and procurement as a specific pharmacophore for antiviral drug development, as generic phthalimide derivatives would lack this targeted anti-HIV effect.
- [1] Van Derpoorten, K., et al. (1998). Anticonvulsant phenytoinergic pharmacophores and anti-HIV activity — Preliminary evidence for the dual requirement of the 4-aminophthalimide platform and the N-(1-adamantyl) substitution for antiviral properties. Life Sciences, 63(19), PL267-PL274. View Source
